2-Amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-thione
Description
2-Amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-thione is a fused heterocyclic compound featuring a benzimidazole core fused with a 1,3,5-triazine ring. The thione group at the 4-position and the amino substituent at the 2-position contribute to its unique electronic and steric properties, making it a scaffold of interest in medicinal and materials chemistry. Its synthesis typically involves microwave-assisted carbonylation reactions of 2-benzimidazolylguanidine with isocyanates under controlled conditions, yielding the compound in good efficiency .
Properties
IUPAC Name |
2-amino-10H-[1,3,5]triazino[1,2-a]benzimidazole-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5S/c10-7-12-8-11-5-3-1-2-4-6(5)14(8)9(15)13-7/h1-4H,(H3,10,11,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMOOYOHGBNQDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=NC(=NC(=S)N23)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the base-catalyzed cyclization of 2-aminobenzimidazole with cyanuric chloride in the presence of a suitable base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the triazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-thione undergoes various types of chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The amino group at the 2-position can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-thione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential therapeutic agent for the treatment of various diseases due to its biological activities.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes involved in cell wall synthesis . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The presence of electron-withdrawing groups (e.g., thione) enhances electrophilicity, influencing reactivity in nucleophilic substitutions.
- Synthetic Efficiency : Microwave-assisted methods (e.g., for the target compound) achieve higher yields (>70%) and shorter reaction times than traditional condensation routes .
Key Observations:
- Bioactivity : Derivatives with heteroaryl substituents (e.g., thiophene, pyridine) show enhanced anticancer and antimicrobial activities compared to simpler phenyl analogs, likely due to improved target engagement .
Critical Analysis of Research Trends
- Synthesis Innovations: Microwave-assisted methods (e.g., Biotage Initiator reactor) are emerging as superior to conventional thermal reactions, reducing side products and energy use .
- Structural Limitations: The cationic triazino-benzimidazole derivatives (e.g., 2-amino-4-phenyl chloride salt) face stability issues in aqueous media, limiting in vivo applications .
- Unmet Needs: Limited data exist on the pharmacokinetics and toxicity profiles of these compounds, necessitating further preclinical studies.
Biological Activity
2-Amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-thione is a compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₇N₅S
- Molecular Weight : 201.25 g/mol
- CAS Number : 78650-21-2
The compound features a triazino-benzimidazole core, which is known for its pharmacological significance. Its thione group contributes to its reactivity and biological interactions.
The compound primarily targets the muscle larvae of Trichinella spiralis, exhibiting significant larvicidal effects. Its mode of action involves disrupting essential biological processes in the larvae, leading to their death. In vitro studies have shown that it outperforms conventional treatments like albendazole at a concentration of 50 μg/mL .
Anthelmintic Activity
Research indicates that this compound exhibits potent anthelmintic activity. In a comparative study, it demonstrated higher efficacy against Trichinella spiralis larvae than traditional anthelmintics.
Anti-inflammatory Activity
Recent studies have indicated potential anti-inflammatory effects of related benzimidazole compounds. While direct evidence for this compound is sparse, the structural similarities suggest it may exhibit similar properties .
Research Findings
Case Studies
One notable study involved the synthesis of various benzimidazole derivatives where the biological activity was assessed through in vitro assays. The synthesized compounds were tested against Candida albicans and Mycobacterium tuberculosis, with some showing significant inhibitory effects. While the specific activity of this compound was not detailed, the results indicate a trend where modifications to the benzimidazole structure enhance biological activity .
Q & A
Q. What are the established synthetic routes for 2-amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-thione, and how do reaction conditions influence yield?
The compound is typically synthesized via microwave-assisted heterocyclization. For example, 2-benzimidazolylguanidine reacts with phenyl isocyanate under microwave irradiation (Biotage Initiator reactor) to form the triazino-benzimidazole core via ring-closure carbonylation . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Temperature and time : Microwave irradiation (100–150°C, 15–30 min) improves yields (65–85%) compared to conventional heating .
- Stoichiometry : Excess isocyanate (1.2–1.5 eq) ensures complete conversion.
Q. How is the structural integrity of this compound validated post-synthesis?
X-ray crystallography using SHELX programs (e.g., SHELXL) is the gold standard for confirming molecular geometry. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 8.6454 Å, b = 9.0440 Å, c = 9.7182 Å) have been reported for analogous triazino-benzimidazoles . Complementary methods include:
- NMR : H and C NMR to verify aromatic proton environments and thiocarbonyl groups.
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., m/z 299.76 for [CHNCl]) .
Q. What preliminary biological assays are recommended for screening its bioactivity?
- Antifungal activity : Agar diffusion assays against Candida albicans or Aspergillus niger at concentrations of 50–200 µg/mL .
- Antibacterial testing : Broth microdilution (MIC determination) for Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to evaluate safety margins .
Advanced Research Questions
Q. How can synthetic pathways be optimized to address low yields in traditional methods?
- Microwave vs. conventional heating : Microwave irradiation reduces reaction time (18 hours → 30 minutes) and improves yields by 20–30% due to uniform energy distribution .
- Catalyst screening : Lewis acids (e.g., ZnCl) may accelerate cyclization, but risk thiocarbonyl group degradation.
- Workup modifications : Precipitation in ice-water followed by ethanol recrystallization enhances purity (e.g., 65% yield → 75% with gradient cooling) .
Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?
- Case study : Discrepancies in NH group positioning in NMR (broad singlet at δ 6.8–7.2 ppm) vs. X-ray (fixed orientation due to hydrogen bonding) require:
- Dynamic NMR : Variable-temperature experiments to assess conformational flexibility.
- DFT calculations : Geometry optimization (B3LYP/6-31G*) to model tautomeric equilibria .
Q. What strategies validate the compound’s role in structure-activity relationship (SAR) studies?
- Derivatization : Introduce substituents at the 4-position (e.g., phenyl, methyl) to assess steric/electronic effects on bioactivity .
- Thiocarbonyl vs. carbonyl analogs : Compare IC values of 4(3H)-thione and 4(3H)-one derivatives to evaluate sulfur’s role in target binding .
- Crystallographic docking : Use SHELX-refined structures for molecular docking with fungal CYP51 or bacterial DNA gyrase .
Methodological Challenges and Solutions
Q. Handling hygroscopicity and stability during storage
- Lyophilization : Store as a lyophilized powder under argon to prevent thiocarbonyl oxidation.
- Stability assays : Monitor decomposition via HPLC (C18 column, acetonitrile/water gradient) at 0, 7, 30 days .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
